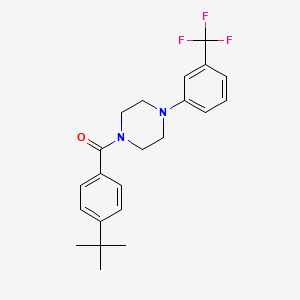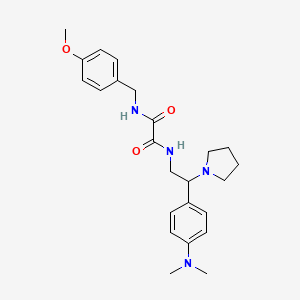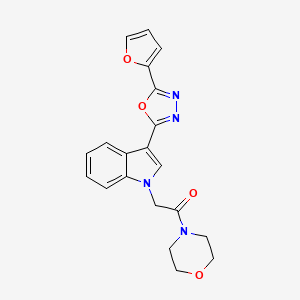
4-(Tert-butyl)phenyl 4-(3-(trifluoromethyl)phenyl)piperazinyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tert-butyl)phenyl 4-(3-(trifluoromethyl)phenyl)piperazinyl ketone, also known as TFPKP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFPKP is a ketone-based compound that has been synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, related structurally to the tert-butyl group in the compound, are versatile intermediates for the asymmetric synthesis of amines, enabling the creation of a wide range of highly enantioenriched amines using a methodology that involves the addition of different classes of nucleophiles. This process highlights the tert-butyl group's role in activating imines for nucleophilic addition and its utility in asymmetric catalysis (Ellman et al., 2002).
Synthesis of β-Amino Acids
The synthesis of (S)‐3‐(tert‐Butyloxycarbonylamino)‐4‐Phenylbutanoic Acid, an example of leveraging tert-butyl groups in the synthesis of β-amino acids, showcases the compound's role in the formation of complex molecules essential in medicinal chemistry and biological studies (Linder et al., 2003).
Immobilization of Ketones
Piperazine-derived hydrazone linkers have been used for the alkylation of solid-phase immobilized ketones, demonstrating the application of piperazine groups in facilitating reactions on solid supports. This technique is particularly relevant for the synthesis of various alkylated products, demonstrating the utility of piperazine and tert-butyl groups in solid-phase synthesis (Lazny & Michalak, 2002).
Photocatalysis and Ligand Design
The use of tert-butyl and piperazine groups in the design and synthesis of novel ligands for photocatalysis reveals their importance in creating efficient catalysts for photochemical reactions. Such applications are crucial for developing new materials and processes in chemistry (Bonnet et al., 2003).
Organocatalysis
4-Trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether, an organocatalyst, exemplifies the trifluoromethyl and tert-butyl groups' role in facilitating high-efficiency catalytic reactions, such as the Michael addition of ketones and aldehydes to nitrostyrenes. This highlights the compound's utility in asymmetric synthesis, providing a pathway to synthesize products with high yield and stereoselectivity (Wang et al., 2009).
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O/c1-21(2,3)17-9-7-16(8-10-17)20(28)27-13-11-26(12-14-27)19-6-4-5-18(15-19)22(23,24)25/h4-10,15H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJHYTCWTNBFGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,3R,4S)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2880111.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2880114.png)
![2-[1-[(4-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2880115.png)


![2-Chloro-N-[(1-methoxycyclopentyl)methyl]-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)acetamide](/img/structure/B2880120.png)

![N-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2880124.png)

![3-(3-Methylbutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2880127.png)
![(N,N'-dicyclohexylcarbamimidoyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B2880129.png)
![2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2880130.png)
![N-(2-benzoyl-4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2880131.png)
